tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl ester group, a hydroxymethyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities . Therefore, it can be inferred that the compound might target cancer cells.
Mode of Action
It is synthesized via an iodine-catalyzed method, involving a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .
Biochemical Pathways
Given its potential anti-cancer activities, it can be inferred that it may interfere with the proliferation pathways of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 2533 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound has shown significant anti-cancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell . This suggests that the compound may have a cytotoxic effect on these cells.
Action Environment
It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that it may be sensitive to moisture and temperature.
Preparation Methods
The synthesis of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This reaction typically requires the presence of a catalyst, such as iodine, and proceeds under mild conditions to yield the desired product in good yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazo[1,2-a]pyrazine core can undergo reduction reactions to form dihydro derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent.
Biological Research: The compound is used as a probe to study the molecular mechanisms of certain biological processes, such as enzyme inhibition and signal transduction.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position and nature of substituents.
Pyrazinamide Derivatives: These compounds are known for their anti-tubercular activity and have a similar pyrazine core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Biological Activity
Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS Number: 1250996-70-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and notable biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.3 g/mol
- Boiling Point : 462.9 °C at 760 mm Hg
- Flash Point : 233.7 °C
Synthesis
The synthesis of this compound involves the reaction of 7-tert-butyl-2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid with hydroxymethyl derivatives in the presence of lithium aluminum hydride in tetrahydrofuran. The yield reported is approximately 70% .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains and fungi .
Anti-inflammatory Effects
In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6. In a cytokine release assay, compounds with similar scaffolds showed IC50 values in the low micromolar range against these cytokines, indicating potential for anti-inflammatory applications .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazine derivatives is often influenced by their structural modifications. For instance:
- The introduction of hydroxymethyl groups has been linked to enhanced bioactivity.
- Variations in substituents on the pyrazine ring can significantly alter potency against specific biological targets.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Decreased TNFα and IL-6 levels | |
Cytotoxicity | Selective cytotoxic effects on cancer cells |
Case Studies
-
Study on Cytokine Inhibition :
A recent study investigated the anti-inflammatory effects of various imidazo[1,2-a]pyrazine derivatives. This compound was found to significantly reduce TNFα production in LPS-stimulated THP-1 cells with an IC50 value around 0.1 µM . -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound could enhance antimicrobial efficacy by up to threefold compared to unmodified counterparts .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVOASWYWQEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.